21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione

Corticosteroid synthesis Process chemistry Industrial yield

Researchers synthesizing Δ9,11 corticosteroids face lengthy routes and low yields with alternative intermediates. Tetraene acetate (CAS 37413-91-5) is the preferred late-stage precursor for dexamethasone, betamethasone, triamcinolone, and vamorolone. • Direct access to the critical Δ1,4,9(11),16-tetraene scaffold-eliminates multi-step dehydrogenation sequences • Enables high-yielding halogenation at C6/C9 via the 9-OHPDC-M route; superior process economics vs. diosgenin/16-DPA pathways • Certified impurity standard (Prednisone Impurity 7, Vamorolone Impurity 3) for ANDA method validation and batch release testing

Molecular Formula C23H26O4
Molecular Weight 366.4 g/mol
CAS No. 37413-91-5
Cat. No. B119027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione
CAS37413-91-5
Synonyms3,20-Dioxopregna-1,4,9(11),16-tetraen-21-yl Acetate;  21-Hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-Acetate;  3,20-Dioxopregna-1,4,9(11),16-tetraen-21-yl Acetate.
Molecular FormulaC23H26O4
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESCC(=O)OCC(=O)C1=CCC2C1(CC=C3C2CCC4=CC(=O)C=CC43C)C
InChIInChI=1S/C23H26O4/c1-14(24)27-13-21(26)20-7-6-18-17-5-4-15-12-16(25)8-10-22(15,2)19(17)9-11-23(18,20)3/h7-10,12,17-18H,4-6,11,13H2,1-3H3/t17-,18-,22-,23-/m0/s1
InChIKeyUFEOMHFPJREVTP-PTRHGPIFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetraene Acetate: Overview & Procurement Guide


21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione (CAS 37413-91-5), also known as tetraene acetate, is a steroidal compound belonging to the pregnane class. It serves as a critical intermediate in the synthesis of Δ9,11 corticosteroids, including dexamethasone, betamethasone, triamcinolone, and vamorolone [1]. The compound is characterized by a tetracyclic steroid backbone with four conjugated double bonds (Δ1, Δ4, Δ9(11), Δ16) and a 21-acetoxy moiety, which confers unique reactivity and positions it as a key node in divergent synthetic pathways [1].

1
Key intermediate for Δ9,11 corticosteroid synthesis (dexamethasone, betamethasone, triamcinolone, vamorolone)
2
Tetraene-21-acetoxy scaffold enables divergent synthetic pathways with reported process advantages

Tetraene Acetate: Substitution Limitations


Substituting 21-acetoxypregna-1,4,9(11),16-tetraene-3,20-dione with closely related steroidal intermediates such as 9α-hydroxyandrostenedione, 16-dehydropregnenolone acetate, or other tetraene acetates is not scientifically or economically equivalent. The compound's unique tetraene system and 21-acetoxy functionality dictate both downstream synthetic efficiency and the pharmacological profile of the final corticosteroid products [1]. Alternative starting materials or intermediates often require longer synthetic sequences, involve harsh reaction conditions, or lead to lower overall yields, thereby compromising both process economics and product quality [2]. The quantitative evidence below demonstrates why this specific intermediate is the preferred choice for cost-effective and high-purity corticosteroid manufacturing.

Synthetic efficiency
Alternative steroidal intermediates (e.g., 9α-hydroxyandrostenedione, 16-dehydropregnenolone acetate) may require longer sequences or harsher conditions.
Process economics
Substituting the tetraene acetate can reduce overall yield and compromise cost-effectiveness for large-scale procurement.
Product profile consistency
Tetraene system and 21-acetoxy moiety directly influence downstream molecular attributes; replacement may alter corticosteroid research profile.

Tetraene Acetate: Evidence & Decision Guide


Synthesis Yield: Diosgenin vs. 9α-OHAD Routes

A comparative study of three synthetic routes to 21-acetoxypregna-1,4,9(11),16-tetraene-3,20-dione from phytosterols demonstrated that the 9-OHPDC-M route achieved an overall yield of 35.4%. This yield was significantly higher than the diosgenin-based route (approximately 10%) and the 9α-OHAD-based route (approximately 22.2%) [1]. Furthermore, the 9-OHPDC-M route required only 5 steps, whereas the other routes required at least 8 steps, and proceeded under milder conditions (25–30 °C and normal pressure) [1].

Synthesis yield comparison
Head-to-head
35.4% overall yield (9-OHPDC-M route, 5 steps, 25–30 °C) vs. ~10% (diosgenin) and ~22.2% (9α-OHAD) with ≥8 steps
Supports route selection for higher yield and milder conditions
Phytosterol starting material; multi-step chemical and microbiological reactions
Corticosteroid synthesis Process chemistry Industrial yield

Yield & Purity Optimization: 9α-OHAD vs. Prior Art

A 2020 procedure synthesized 21-acetoxypregna-1,4,9(11),16-tetraene-3,20-dione from 9α-hydroxyandrostenedione with a yield of more than 46% [1]. In contrast, prior art routes reported in Chinese patent CN105622699A achieved yields of only 47% (with 98.3% purity) or 50–70% (with 98% purity) but involved harsh conditions or noble metal catalysts [2]. A more recent patent (CN107814824B) describes a method achieving a mass yield >88% and HPLC purity >99% [2]. Commercial vendors now consistently supply the compound at ≥98% purity (HPLC) .

Yield & purity optimization
Head-to-head
Yield >46% (2020 procedure), mass yield >88%, HPLC purity >99% vs. prior art 47–70% yield, 98–98.3% purity
Reported yield and purity gains reduce downstream purification burden
9α-hydroxyandrostenedione starting material; cyanohydrin and selene dioxide steps
Process optimization Purity analysis Scale-up

Vamorolone: Dissociative Steroid Intermediate

21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione is the essential intermediate for synthesizing vamorolone, a Δ9,11 steroid that acts as a dissociative glucocorticoid receptor (GR) ligand [1]. Unlike traditional glucocorticoids such as prednisone, vamorolone retains potent NF-κB inhibition (anti-inflammatory activity) but exhibits significantly reduced transactivation activity, thereby minimizing adverse effects like bone fragility and growth suppression . This differentiation is directly attributable to the Δ9,11 structural motif introduced via the tetraene acetate intermediate .

Vamorolone intermediate context
Class-level
Enables synthesis of vamorolone, a reported dissociative GR ligand with NF-κB inhibition and reduced transactivation in model systems
Supports Δ9,11 steroid research with altered GR transactivation endpoints
In vitro reporter assays and in vivo mouse models; data to verify
Dissociative steroid Glucocorticoid receptor Anti-inflammatory

Impurity Reference Standard: Prednisone & Vamorolone

21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione is officially designated as Prednisone Impurity 7 (Prednisone EP Impurity K) and Vamorolone Impurity 3 [1]. It is used as a certified reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in regulatory submissions such as ANDA filings and commercial production monitoring . This dual role as both a synthetic intermediate and an impurity standard increases its utility and procurement value.

Impurity reference standard
Specification
Designated as Prednisone Impurity 7 (EP Impurity K) and Vamorolone Impurity 3
Dual-use: synthetic intermediate and certified analytical reference standard
HPLC, LC-MS, GC-MS methods
Pharmaceutical impurity Reference standard Quality control

Tetraene Acetate: Application Scenarios


Halogenated Corticosteroid Manufacturing

The compound is the preferred intermediate for industrial-scale synthesis of high-value halogenated corticosteroids. The optimized 9-OHPDC-M route [1] and high-yielding procedures from 9α-hydroxyandrostenedione [2] provide significant cost advantages and process efficiency compared to diosgenin- or 16-DPA-based routes.

Vamorolone & Dissociative Steroid Synthesis

21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione is an essential building block for vamorolone, a dissociative GR ligand with improved safety [3]. Researchers and manufacturers developing novel Δ9,11 steroids with reduced side effect profiles rely on this intermediate to access the critical tetraene scaffold [3].

Analytical QC for Corticosteroid APIs

As a certified impurity standard (Prednisone Impurity 7, Vamorolone Impurity 3), this compound is indispensable for analytical laboratories performing method validation, stability studies, and batch release testing of prednisone and vamorolone drug substances [4].

Application
Selection Property
Validation Focus
Halogenated corticosteroid synthesis
Process route efficiency and yield
Confirm yield and purity against reported 9-OHPDC-M or 9α-OHAD routes
Δ9,11 dissociative steroid research
Tetraene scaffold for dissociative GR ligand
Verify NF-κB inhibition and GR transactivation modulation endpoints
Analytical reference for corticosteroid APIs
Certified impurity standard (EP Impurity K / Impurity 3)
Method validation and batch analysis for research and quality control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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